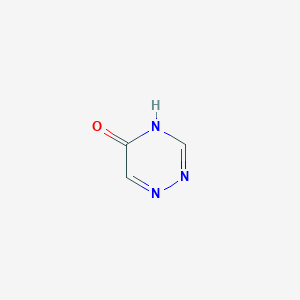
1,2,4-Triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a six-membered ring containing three nitrogen atoms and one oxygen atom, which imparts unique chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triazin-5(4H)-one can be synthesized through various methods. One common synthetic route involves the reaction of hydrazine derivatives with carbonyl compounds. For example, the reaction of hydrazine hydrate with formamide under acidic conditions can yield this compound. Another method involves the cyclization of appropriate precursors, such as the reaction of amidines with nitriles in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
1,2,4-Triazin-5(4H)-one has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1,2,4-Triazin-5(4H)-one can be compared with other similar compounds, such as:
1,3,5-Triazine: Another triazine derivative with different substitution patterns and reactivity.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring containing three nitrogen atoms.
Pyrimidine: A six-membered ring compound with two nitrogen atoms, commonly found in nucleic acids.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Propiedades
Número CAS |
134434-29-0 |
|---|---|
Fórmula molecular |
C3H3N3O |
Peso molecular |
97.08 g/mol |
Nombre IUPAC |
4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3N3O/c7-3-1-5-6-2-4-3/h1-2H,(H,4,6,7) |
Clave InChI |
BFNNILAMSKQDRN-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
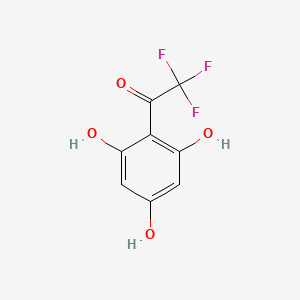

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
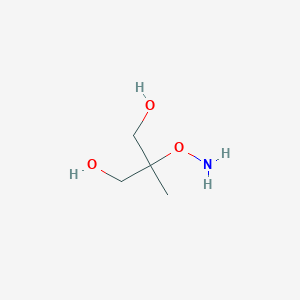

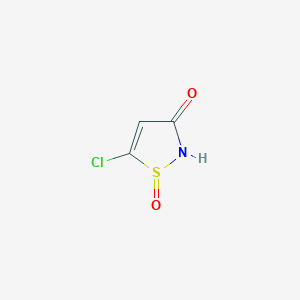

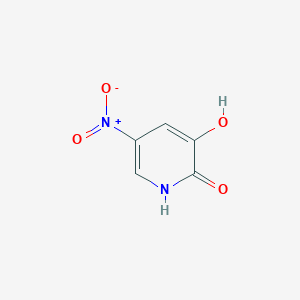
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
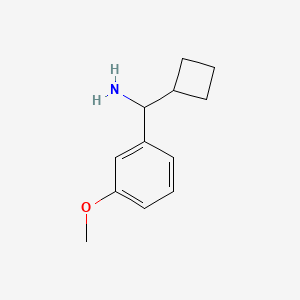

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
